molecular formula C5H9N5O2S B13171777 2,4-Diamino-6-methylpyrimidine-5-sulfonamide

2,4-Diamino-6-methylpyrimidine-5-sulfonamide

Katalognummer: B13171777
Molekulargewicht: 203.23 g/mol
InChI-Schlüssel: VEEOAKSPRJMYIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diamino-6-methylpyrimidine-5-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their antibacterial properties. This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 2 and 4, a methyl group at position 6, and a sulfonamide group at position 5. Sulfonamides have been widely used in medicinal chemistry due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-6-methylpyrimidine-5-sulfonamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-diamino-6-methylpyrimidine with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required standards for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diamino-6-methylpyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

2,4-Diamino-6-methylpyrimidine-5-sulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4-diamino-6-methylpyrimidine-5-sulfonamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect, where the growth of bacteria is halted .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Diamino-6-chloropyrimidine: Similar in structure but with a chlorine atom at position 6 instead of a methyl group.

    2,4-Diamino-5-bromo-6-substituted pyrimidine: Contains a bromine atom at position 5 and various substituents at position 6.

    2,4-Diamino-6,7-diphenylpteridine: A more complex structure with additional phenyl groups.

Uniqueness

2,4-Diamino-6-methylpyrimidine-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group at position 5 and the methyl group at position 6 differentiates it from other similar compounds and contributes to its specific mechanism of action and applications .

Eigenschaften

Molekularformel

C5H9N5O2S

Molekulargewicht

203.23 g/mol

IUPAC-Name

2,4-diamino-6-methylpyrimidine-5-sulfonamide

InChI

InChI=1S/C5H9N5O2S/c1-2-3(13(8,11)12)4(6)10-5(7)9-2/h1H3,(H2,8,11,12)(H4,6,7,9,10)

InChI-Schlüssel

VEEOAKSPRJMYIP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC(=N1)N)N)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.